physical and chemical properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride
physical and chemical properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride
An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone Hydrochloride
Foreword: A Predictive and Methodological Approach
To the researchers, scientists, and drug development professionals exploring the potential of novel imidazole derivatives, this guide serves as a comprehensive technical resource on the physicochemical properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride (Structure 1). As this compound is a novel chemical entity, publicly available experimental data is scarce. Therefore, this document adopts a dual approach rooted in scientific expertise:
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Predictive Analysis: We will systematically deconstruct the molecule into its core components—the 2-ethylimidazole ring, the N-acetonyl substituent, and the hydrochloride salt—to forecast its key physical and chemical properties. This analysis is grounded in established chemical principles and data from closely related analogues.
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Methodological Guidance: We will provide detailed, field-proven experimental protocols for determining these properties. This guide explains not just the steps, but the causality behind experimental choices, empowering researchers to validate these predictions in their own laboratories.
This document is structured to be a self-validating system, providing both a robust theoretical framework and the practical tools for its empirical confirmation.
Molecular Structure and Synthesis Overview
Chemical Identity
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IUPAC Name: 1-(2-ethyl-1H-imidazol-1-yl)propan-2-one hydrochloride
-
Molecular Formula: C₈H₁₃ClN₂O
-
Molecular Weight: 188.65 g/mol
-
CAS Number: Not assigned.
The structure features a 1,2-disubstituted imidazole ring. The nitrogen at position 1 (N-1) is alkylated with an acetone group, and the carbon at position 2 (C-2) bears an ethyl group. The hydrochloride salt is formed by the protonation of the sp²-hybridized nitrogen at position 3 (N-3), which is the most basic site on the imidazole ring[1][2].
Rationale for Synthesis
The synthesis of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride involves two primary transformations: N-alkylation of the imidazole ring followed by salt formation.
-
N-Alkylation: The nucleophilic N-1 of 2-ethylimidazole attacks an electrophilic three-carbon synthon, typically 1-chloroacetone (chloroacetone). This reaction is a standard Sₙ2 substitution. The choice of a strong base (like sodium hydride) or a milder base (like potassium carbonate) with an appropriate solvent (like THF or DMF) is critical. The use of a base deprotonates the N-1 proton of 2-ethylimidazole, creating a more potent imidazolide anion, which significantly accelerates the rate of alkylation[3][4][5].
-
Hydrochloride Salt Formation: The resulting free base, 1-(2-ethyl-1H-imidazol-1-yl)acetone, is then treated with hydrochloric acid (typically dissolved in a non-aqueous solvent like diethyl ether or isopropanol) to precipitate the hydrochloride salt. This process is standard for improving the crystallinity, stability, and aqueous solubility of basic pharmaceutical compounds.
Predicted Physical Properties and Determination Protocols
This section outlines the anticipated physical characteristics of the target compound and provides detailed protocols for their experimental verification.
Physical State and Appearance
-
Prediction: Expected to be a white to off-white crystalline solid at room temperature. The hydrochloride salt form enhances crystallinity compared to the likely oily or low-melting solid nature of the free base.
-
Rationale: Small organic hydrochloride salts are typically crystalline solids due to the strong ionic interactions in the crystal lattice. The parent compound, 2-ethylimidazole, is a white to slightly yellow crystalline solid[6].
Melting Point
-
Prediction: A relatively sharp melting point, likely in the range of 140-180 °C.
-
Rationale: The parent 2-ethylimidazole has a melting point of 78-81 °C[6]. The addition of the N-acetonyl group and, more significantly, the formation of an ionic hydrochloride salt will substantially increase the intermolecular forces (ionic interactions, hydrogen bonding), leading to a higher melting point. Impurities will lead to a depression and broadening of the melting point range, making this a key indicator of purity.
This protocol adheres to standard pharmacopeial methods for melting point determination.
-
Sample Preparation:
-
Ensure the sample is completely dry, as residual solvent can act as an impurity[7].
-
Place a small amount of the crystalline solid onto a watch glass and crush it into a fine powder using a spatula.
-
Load the sample into a capillary tube (sealed at one end) by tapping the open end into the powder until a small amount enters the tube[8].
-
Compact the sample by tapping the sealed end of the tube gently on a hard surface or by dropping it down a long glass tube. The final packed sample height should be 2-3 mm for an accurate reading[7][8].
-
-
Measurement:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C/min) to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slow rate (1-2 °C/min) when approaching the expected melting point.
-
Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).
-
The melting point is reported as the range T1 - T2. A pure sample should have a narrow range (0.5-1.0 °C).
-
Solubility
-
Prediction:
-
High solubility in water: The hydrochloride salt form is ionic, which should confer high aqueous solubility. Imidazole and its simple salts are known to be highly soluble in water[1][9][10][11].
-
Solubility in polar protic solvents: Good solubility is expected in solvents like methanol and ethanol.
-
Low solubility in nonpolar solvents: Poor solubility is expected in solvents like hexanes, toluene, and diethyl ether.
-
-
Rationale: "Like dissolves like." The ionic and polar nature of the hydrochloride salt favors interaction with polar solvents. The parent 2-ethylimidazole is already soluble in water (617 g/L at 20°C)[6]. Salt formation drastically increases polarity and aqueous solubility.
This protocol is a standard method for determining the equilibrium solubility of an active pharmaceutical ingredient (API).
-
Preparation:
-
Prepare a series of vials containing a fixed volume (e.g., 1 mL) of the desired solvents (e.g., water, pH 7.4 buffer, methanol, acetonitrile, dichloromethane).
-
Add an excess amount of the compound to each vial, ensuring that solid material remains undissolved. This confirms that saturation is achieved.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is crucial to remove all undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a calibrated analytical method (e.g., HPLC-UV).
-
Quantify the concentration of the compound in the diluted sample against a standard curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported in mg/mL or mol/L.
-
Predicted Chemical Properties and Determination Protocols
This section details the expected chemical behavior of the compound, focusing on its acid-base properties.
Acidity / Basicity (pKa)
-
Prediction: The pKa of the conjugate acid (the imidazolium ion) is expected to be in the range of 7.5 - 8.5.
-
Rationale: The pKa of the conjugate acid of unsubstituted imidazole is approximately 7.0[1]. Alkyl groups, such as the ethyl group at the C-2 position, are weak electron-donating groups. This electron-donating effect slightly increases the electron density on the ring nitrogens, making them more basic. Therefore, the pKa of 2-ethylimidazole is expected to be higher than that of imidazole. Indeed, the pKa of 2-methylimidazole is ~7.85, and a similar value is anticipated for 2-ethylimidazole. The N-acetonyl group is weakly electron-withdrawing and will have a minor counteracting effect, but the dominant influence will be the 2-ethyl group.
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds[12][13][14].
-
System Setup:
-
Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0)[12].
-
Use a temperature-controlled titration vessel, maintaining a constant temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride and dissolve it in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).
-
To maintain constant ionic strength, a background electrolyte like 0.15 M KCl can be added[12].
-
-
Titration:
-
Place the solution in the titration vessel and immerse the calibrated pH electrode and the tip of a calibrated burette.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point of the first derivative, d(pH)/dV).
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized). This corresponds to the flattest region of the buffer zone on the curve.
-
Predicted Spectroscopic Properties and Analytical Protocols
Spectroscopic analysis is essential for structural confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Predicted ¹H NMR Signals (in D₂O, referenced to residual HDO at ~4.79 ppm):
-
~7.3-7.5 ppm (2H, two overlapping doublets): Protons on the imidazole ring (H-4 and H-5). Protonation at N-3 will shift these downfield compared to the free base.
-
~5.0 ppm (2H, singlet): Methylene protons (-CH₂-) of the acetone group. The adjacent carbonyl and positively charged imidazolium ring will cause a significant downfield shift.
-
~3.0 ppm (2H, quartet): Methylene protons (-CH₂-) of the ethyl group.
-
~2.3 ppm (3H, singlet): Methyl protons (-CH₃) of the acetone group.
-
~1.3 ppm (3H, triplet): Methyl protons (-CH₃) of the ethyl group.
-
-
Predicted ¹³C NMR Signals (in D₂O):
-
~208-212 ppm: Carbonyl carbon (C=O).
-
~148-152 ppm: C-2 of the imidazole ring (bearing the ethyl group).
-
~120-125 ppm: C-4 and C-5 of the imidazole ring.
-
~55-60 ppm: Methylene carbon of the acetone group.
-
~28-32 ppm: Methyl carbon of the acetone group.
-
~20-24 ppm: Methylene carbon of the ethyl group.
-
~10-14 ppm: Methyl carbon of the ethyl group.
-
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O for solubility, or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H Spectrum Acquisition:
-
Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a sufficient relaxation delay (D1) of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C Spectrum Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This involves applying a broadband decoupling sequence to collapse ¹³C-¹H couplings into single lines, simplifying the spectrum and improving sensitivity[15].
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak[16].
Infrared (IR) Spectroscopy
-
Prediction:
-
~3100-3000 cm⁻¹: C-H stretching from the aromatic imidazole ring and the aliphatic groups.
-
~2900-2800 cm⁻¹: Aliphatic C-H stretching.
-
~2700-2400 cm⁻¹ (broad): N-H stretch from the protonated imidazolium cation (R₃N⁺-H). This is a characteristic broad absorption for amine salts.
-
~1715-1725 cm⁻¹ (strong): A strong, sharp absorption corresponding to the C=O (ketone) stretch. This is a key diagnostic peak.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations within the imidazole ring.
-
ATR-FTIR is a rapid and powerful technique that requires minimal sample preparation[17][18][19].
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Measurement: Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Prediction (using Electrospray Ionization, ESI+):
-
The primary ion observed will be the molecular cation (the free base), [M+H]⁺, corresponding to the loss of the Cl⁻ counter-ion and protonation.
-
Expected m/z: 153.1077 (for C₈H₁₃N₂O⁺).
-
Key Fragmentation Pathways: The molecular ion may undergo fragmentation. Common pathways for related structures include alpha-cleavage next to the carbonyl group or cleavage of the bond between the methylene bridge and the imidazole ring[20][21].
-
Loss of the acetyl group (CH₃CO•) leading to a fragment.
-
Cleavage to form the 2-ethyl-1-methylimidazolium cation.
-
-
-
Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent, typically methanol or acetonitrile/water mixture.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions are released into the gas phase.
-
Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating the mass spectrum. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR analyzer can be used to confirm the elemental composition from the exact mass.
Summary of Predicted Properties
| Property | Predicted Value / Characteristic | Rationale / Key Structural Contributor |
| Physical State | White / off-white crystalline solid | Ionic hydrochloride salt lattice |
| Melting Point | 140 - 180 °C | Strong intermolecular ionic forces |
| Solubility | High in Water, Methanol; Low in Hexane | Polar, ionic nature of the hydrochloride salt |
| pKa (conjugate acid) | 7.5 - 8.5 | Basicity of the imidazole N-3, enhanced by C-2 ethyl group |
| ¹H NMR | Key signals: Imidazole H (~7.4 ppm), N-CH₂ (~5.0 ppm) | Deshielding by carbonyl and cationic ring |
| ¹³C NMR | Key signals: C=O (~210 ppm), Imidazole C-2 (~150 ppm) | Standard chemical shifts for functional groups |
| IR Spectroscopy | Key peaks: C=O (~1720 cm⁻¹), N⁺-H (broad, ~2600 cm⁻¹) | Characteristic vibrations of ketone and amine salt |
| Mass Spectrometry | [M+H]⁺ at m/z 153.1077 (as free base) | ESI+ ionization of the N-3 position |
Conclusion for the Research Professional
This guide provides a robust, scientifically-grounded framework for understanding the physicochemical properties of 1-(2-ethyl-1H-imidazol-1-yl)acetone hydrochloride. While direct experimental data is not yet in the public domain, the predictions herein are based on the established behavior of its constituent chemical motifs and closely related compounds. The true value of this document lies in the detailed, actionable protocols provided. These methodologies are designed to be directly implemented in a research and development setting, enabling scientists to efficiently and accurately characterize this novel compound. By bridging predictive chemistry with practical analytical science, this guide aims to accelerate the exploration and potential application of this and other promising imidazole derivatives.
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